



Application Notes and Protocols for APTO-253

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For Researchers, Scientists, and Drug Development Professionals

Introduction

APTO-253 is a small molecule inhibitor of c-Myc expression with potent anti-proliferative activity across a range of human malignancies.[1][2] It has been shown to induce cell cycle arrest at the G0/G1 phase, trigger apoptosis, and upregulate the tumor suppressor Krüppel-like factor 4 (KLF4).[3][4][5] The mechanism of action of APTO-253 involves the stabilization of G-quadruplex DNA structures in the promoter region of the MYC gene, leading to the downregulation of its transcription.[3][5] Notably, within the cellular environment, APTO-253 undergoes a transformation, chelating iron to form a more active ferrous complex, [Fe(253)3]. [1] This document provides detailed protocols for the preparation and handling of APTO-253 solutions, summarizes its stability, and outlines its biological effects in various cancer cell lines.

Data Presentation Solubility and Stability of APTO-253



Paramete r	Solvent	Concentr ation	Method	Storage Temperat ure	Stability	Referenc e
Solubility	DMSO	25 mg/mL (68.05 mM)	Ultrasonic, warming, heat to 60°C	Room Temperatur e	-	[1]
DMSO	73 mg/mL (198.7 mM)	Use fresh, non- hygroscopi c DMSO	Room Temperatur e	-	[3]	
Water	Insoluble	-	-	-	[3]	_
Ethanol	Insoluble	-	-	-	[3]	_
Stability of Powder	-	-	-	-20°C	3 years	[3]
4°C	2 years					
Stability of Stock Solution	DMSO	-	Aliquoted	-80°C	6 months	[1]
Aliquoted	-20°C	1 month	[1][3]			

Note: The stability of APTO-253 in aqueous solutions, such as cell culture media, has not been extensively reported. Given its insolubility in water, it is recommended to prepare fresh dilutions from the DMSO stock solution for each experiment and use them promptly. A historical clinical hold on APTO-253 was partly due to a solubility problem, underscoring the importance of proper solution preparation.[5]

In Vitro Activity of APTO-253



Cell Line	Cancer Type	IC50 (nM)	Exposure Time	Reference
Raji	Burkitt's Lymphoma	105.4 ± 2.4	120 hours	[1][2]
Raji/253R (Resistant)	Burkitt's Lymphoma	1387.7 ± 98.5	120 hours	[1][2]
MV4-11	Acute Myeloid Leukemia	~250	120 hours	[6]
KG-1	Acute Myeloid Leukemia	~600	-	[7]
EOL-1	Eosinophilic Leukemia	~300	-	[7]
Various AML and Lymphoma Lines	Hematologic Malignancies	57 - 1750	-	[3][5]
HT-29	Colon Adenocarcinoma	-	-	[2]
H460	Non-Small Cell Lung Cancer	-	-	[2]
H226	Squamous Cell Carcinoma/Meso thelioma	-	-	[2]

Experimental Protocols

Protocol 1: Preparation of APTO-253 Stock Solution (10 mM in DMSO)

Materials:

- APTO-253 powder
- Anhydrous/non-hygroscopic Dimethyl Sulfoxide (DMSO)



- Sterile, RNase/DNase-free microcentrifuge tubes
- Vortex mixer
- Water bath or heat block set to 60°C
- Ultrasonic bath

Procedure:

- Allow the APTO-253 powder vial to equilibrate to room temperature before opening to prevent condensation.
- Weigh the desired amount of APTO-253 powder in a sterile microcentrifuge tube. For a 10 mM stock solution, use 3.67 mg of APTO-253 per 1 mL of DMSO.
- Add the appropriate volume of fresh, anhydrous DMSO to the powder.
- Vortex the solution vigorously for 1-2 minutes.
- To aid dissolution, warm the solution by placing the tube in a 60°C water bath or heat block for 5-10 minutes.[1]
- Following heating, place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1]
- Visually inspect the solution to ensure there are no visible particles.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]

Protocol 2: In Vitro Cell-Based Assays

Materials:

APTO-253 stock solution (10 mM in DMSO)



- Appropriate cell culture medium
- Cancer cell lines of interest
- Sterile, tissue culture-treated plates
- Standard cell viability assay reagents (e.g., MTS, MTT)

Procedure:

- Culture cells to the desired confluency in their recommended growth medium.
- Prepare a working solution of APTO-253 by diluting the 10 mM DMSO stock solution in cell culture medium to the desired final concentrations. It is critical to prepare these dilutions fresh for each experiment.
- To minimize DMSO toxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v).
- Seed the cells in tissue culture plates at the appropriate density for the planned assay (e.g., cell viability, apoptosis, cell cycle analysis).
- After allowing the cells to adhere (for adherent cell lines), replace the medium with the medium containing the various concentrations of APTO-253. Include a vehicle control (medium with the same final concentration of DMSO as the highest APTO-253 concentration).
- Incubate the cells for the desired experimental duration (e.g., 24, 48, 72, or 120 hours).
- At the end of the incubation period, perform the desired downstream analysis (e.g., assess cell viability using an MTS assay, analyze apoptosis by flow cytometry after Annexin V/PI staining, or evaluate cell cycle distribution).

Protocol 3: In Vivo Formulation of APTO-253

Materials:

APTO-253 powder



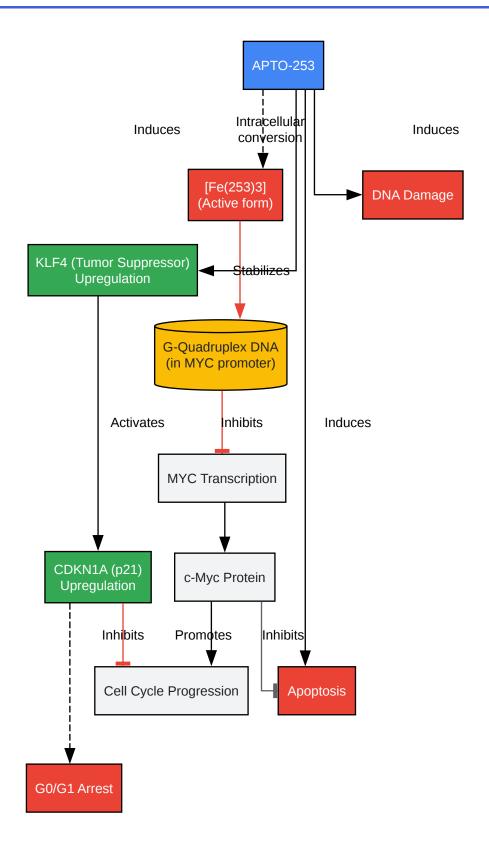
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Procedure: This protocol is based on a formulation with a final concentration of 2.3 mg/mL. Adjustments may be necessary based on the desired final concentration and dosing volume.

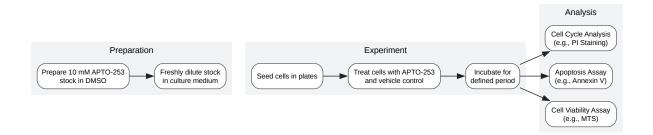
- Prepare the vehicle solution by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Weigh the required amount of APTO-253.
- First, dissolve the APTO-253 powder in the DMSO portion of the vehicle.
- Sequentially add the PEG300, Tween-80, and finally the saline, mixing thoroughly after each addition.
- If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
- It is recommended to prepare this formulation fresh on the day of use for in vivo experiments.

Visualizations APTO-253 Signaling Pathway









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